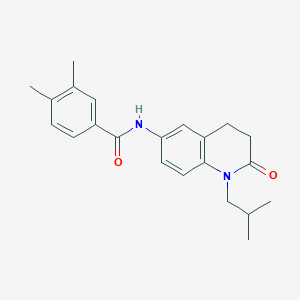

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-14(2)13-24-20-9-8-19(12-17(20)7-10-21(24)25)23-22(26)18-6-5-15(3)16(4)11-18/h5-6,8-9,11-12,14H,7,10,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWCQOQZDPTKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides in the presence of a base.

Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the tetrahydroquinoline intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide and related analogs:

Structural and Functional Insights:

Alkyl vs. Aromatic Substituents at Position 1: The isobutyl group in the target compound provides steric hindrance compared to the linear butyl chain in , which may alter metabolic stability or target binding . 350.5) .

Benzamide Modifications at Position 6: 3,4-Dimethylbenzamide (target compound) offers moderate lipophilicity, while 2,4-difluorobenzamide () increases polarity and electronic effects due to fluorine’s electronegativity .

Stereochemical Considerations :

- Chiral analogs like (S)-35 and (R)-35 () demonstrate enantiomer-specific bioactivity, as seen in their distinct optical rotations ([α]25589 = −18.0° vs. unreported for (R)-35). This highlights the importance of stereochemistry in optimizing therapeutic profiles .

Physicochemical Data Gaps :

- Most compounds lack reported melting/boiling points, solubility, or toxicity data, underscoring the need for further experimental characterization.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The isobutyl group’s branching may confer superior pharmacokinetic properties compared to linear alkyl chains (e.g., butyl in ) by reducing oxidative metabolism .

- Electron-Withdrawing Groups : Fluorine substituents () could enhance metabolic stability and target affinity but may reduce bioavailability due to increased polarity .

- Chiral Resolution : Techniques like supercritical fluid chromatography (SFC) () are critical for isolating enantiomers with high enantiomeric excess (ee > 99%), which is vital for drug development .

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 290.38 g/mol |

| CAS Number | 941991-60-2 |

The structure features a tetrahydroquinoline core with an isobutyl group and a benzamide moiety, which are essential for its biological activity.

The exact mechanism of action for this compound is not completely understood. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro assays demonstrated that this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydroquinoline exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific apoptotic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The main steps include:

- Formation of the Tetrahydroquinoline Core : This involves reacting isobutyl bromide with 2-acetylphenol under basic conditions.

- Amidation Reaction : The resultant tetrahydroquinoline derivative is then reacted with 3,4-dimethylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, a comparison with related compounds can be beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Exhibits enhanced antimicrobial activity |

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-furan-2-carboxamide | Incorporates furan moiety | Demonstrated strong anti-inflammatory effects |

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways involved.

- Structure–Activity Relationship (SAR) : To optimize the compound’s structure for improved biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the tetrahydroquinoline core via N-alkylation of 3,4-dihydroisoquinolinone derivatives using isobutyl halides or alcohols under mild conditions (e.g., dichloromethane at 25–40°C) .

- Step 2 : Functionalization of the 6-position via coupling reactions (e.g., amide bond formation) with 3,4-dimethylbenzoyl chloride. Reaction conditions often require anhydrous solvents (e.g., THF or DMF) and bases like triethylamine to neutralize HCl byproducts .

- Optimization : Yield and purity depend on temperature control, solvent polarity, and stoichiometric ratios. For example, excess acyl chloride (1.2–1.5 equivalents) improves coupling efficiency .

Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR Spectroscopy : H and C NMR confirm the tetrahydroquinoline scaffold, isobutyl substitution, and benzamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHNO) .

- HPLC/GC-MS : Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. What known biological activities are reported for this compound, and through which mechanisms are they mediated?

- Methodological Answer : Preliminary studies on structurally related tetrahydroquinoline derivatives suggest:

- Neuroprotective Activity : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via modulation of NF-κB signaling .

- Anticancer Potential : Induction of apoptosis in cancer cell lines (e.g., HeLa) through caspase-3 activation .

- Mechanistic Validation : Target engagement is confirmed via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and molecular docking simulations .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when scaling up production for preclinical studies?

- Methodological Answer : Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during N-alkylation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in benzamide formation .

- Process Automation : Continuous-flow reactors reduce side reactions and improve reproducibility at multi-gram scales .

- Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 40°C | +15% |

| Solvent (NMR) | CDCl | Purity >98% |

| Catalyst Loading | 5 mol% Pd | +20% Efficiency |

Q. What strategies resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Discrepancies (e.g., variable IC values in cytotoxicity assays) are addressed via:

- Standardized Assays : Use of identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions .

- Structural Analog Comparison : Testing derivatives (e.g., replacing isobutyl with benzyl groups) to isolate substituent-specific effects .

- Meta-Analysis : Cross-referencing PubChem BioAssay data and molecular dynamics simulations to identify confounding factors (e.g., solvent interactions) .

Q. What in silico methods predict the compound’s pharmacokinetics and toxicity profiles?

- Methodological Answer : Computational tools include:

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like logP (lipophilicity) and CYP450 inhibition .

- Molecular Docking : AutoDock Vina or Glide assesses binding affinity to targets (e.g., EGFR for anticancer activity) .

- Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

Key Considerations for Experimental Design

- Contradiction Analysis : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Data Reproducibility : Publish raw spectral data (NMR, MS) in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.